
1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol This compound features a cyclopropane ring attached to a cycloheptyl group with a hydroxyl substituent and an aldehyde functional group
Preparation Methods
The synthesis of 1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the addition of a carbene to a glycal, resulting in the formation of a cyclopropane ring . The reaction conditions typically include the use of a carbene precursor, such as diazomethane, and a catalyst, such as rhodium or copper complexes. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the carbene intermediate.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents, such as thionyl chloride, to form the corresponding halide.
Common reagents and conditions used in these reactions include organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts, such as palladium or platinum complexes. The major products formed from these reactions include carboxylic acids, primary alcohols, and halides.
Scientific Research Applications
1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The cyclopropane ring imparts significant strain to the molecule, making it highly reactive and capable of undergoing various chemical transformations. The hydroxyl and aldehyde functional groups further enhance its reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
1-(2-Hydroxycycloheptyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as 1-(2-Hydroxycycloheptyl)cyclopropane-1-carboxylic acid . Both compounds feature a cyclopropane ring and a cycloheptyl group with a hydroxyl substituent, but they differ in the functional group attached to the cyclopropane ring. The carbaldehyde compound has an aldehyde group, while the carboxylic acid compound has a carboxylic acid group. This difference in functional groups results in distinct chemical reactivities and applications for each compound.
Other similar compounds include cyclopropane derivatives with different substituents on the cyclopropane ring, such as halides, alcohols, and amines. These compounds share the strained cyclopropane ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2-hydroxycycloheptyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(6-7-11)9-4-2-1-3-5-10(9)13/h8-10,13H,1-7H2 |
InChI Key |
FYXSSDVEYDVRGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


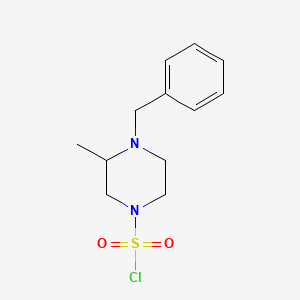
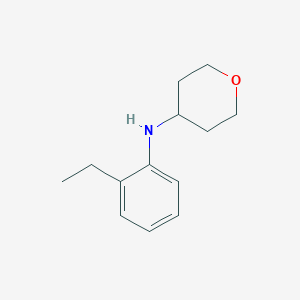
![Tert-butyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13290240.png)

![3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13290253.png)

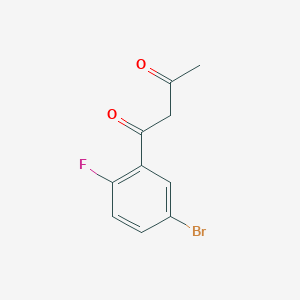
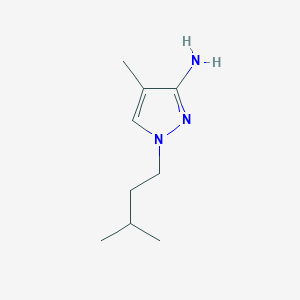
![2-Bromo-6-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13290278.png)
![Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate](/img/structure/B13290293.png)
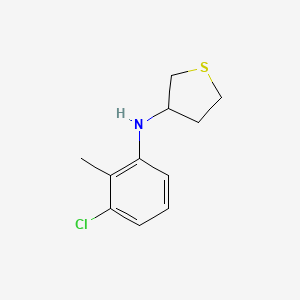
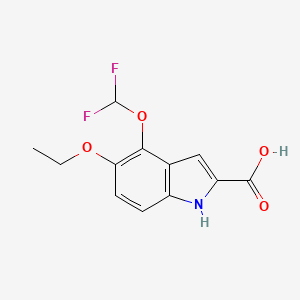
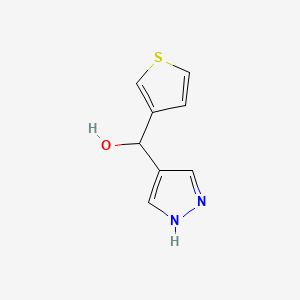
![2-(2,2-Difluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13290315.png)
